molecular formula C8H6BrF2NOS B8234282 (4-Bromothiophen-2-yl)(3,3-difluoroazetidin-1-yl)methanone

(4-Bromothiophen-2-yl)(3,3-difluoroazetidin-1-yl)methanone

Cat. No.: B8234282
M. Wt: 282.11 g/mol
InChI Key: VTMGCRLQOHUOLK-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)(3,3-difluoroazetidin-1-yl)methanone is an organic compound that features a brominated thiophene ring and a difluoroazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromothiophen-2-yl)(3,3-difluoroazetidin-1-yl)methanone typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide to yield 4-bromothiophene.

    Formation of Difluoroazetidine: The difluoroazetidine moiety can be synthesized through the reaction of a suitable azetidine precursor with a fluorinating agent such as diethylaminosulfur trifluoride.

    Coupling Reaction: The final step involves coupling the 4-bromothiophene with the difluoroazetidine moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a suitable solvent like dimethylformamide.

Major Products:

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Thiophene derivatives without the bromine atom.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its electronic properties and potential use in organic electronics.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • Potential applications in the development of new therapeutic agents.

Industry:

  • Potential use in the development of advanced materials, such as polymers with unique electronic properties.

Mechanism of Action

  • (4-Bromothiophen-2-yl)(3,3-difluoroazetidin-1-yl)methanone can be compared with other brominated thiophene derivatives and difluoroazetidine-containing compounds.

Uniqueness:

  • The combination of a brominated thiophene ring and a difluoroazetidine moiety is unique and may confer distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Comparison with Similar Compounds

  • (4-Bromothiophen-2-yl)methanone
  • (3,3-Difluoroazetidin-1-yl)methanone
  • (4-Bromothiophen-2-yl)(3,3-difluoroazetidin-1-yl)ethanone

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(3,3-difluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NOS/c9-5-1-6(14-2-5)7(13)12-3-8(10,11)4-12/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMGCRLQOHUOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CS2)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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